molecular formula C13H12ClNO B1361681 2-(2-Chloro-5-methylphenoxy)aniline CAS No. 946727-10-2

2-(2-Chloro-5-methylphenoxy)aniline

Cat. No. B1361681
M. Wt: 233.69 g/mol
InChI Key: YCSFYYBDZVSUCB-UHFFFAOYSA-N
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Description

“2-(2-Chloro-5-methylphenoxy)aniline” is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-5-methylphenoxy)aniline” is 1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : A study by Wen Zi-qiang (2007) outlined a synthesis process involving 2-Chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This process demonstrated high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

  • Use in Insecticide Synthesis : Wen Zi-qiang (2008) also explored the synthesis of the insecticide Novaluron from 2-chloro-4-aminophenol, which underwent a reduction reaction and then an acylation process to produce 2,6-difluorobenzoyl isocyanate, followed by an addition reaction to synthesize Novaluron (Wen Zi-qiang, 2008).

Biological and Environmental Research

  • Toxicity Testing with Daphnia Magna : Abe et al. (2001) conducted an assay using Daphnia magna embryos to investigate the adverse effects of aniline derivatives, including 2-(2-Chloro-5-methylphenoxy)aniline. This study provided valuable insights into the toxicity of chemicals and the differences in sensitivity between life stages (Abe et al., 2001).

  • Radioprotective Activity : Blickenstaff et al. (1994) examined a series of substituted anilines, including 2-(2-Chloro-5-methylphenoxy)aniline, for their radioprotective activity in mice exposed to a near-lethal dose of photons. The study found that electronegative groups in the meta or para position significantly increased the compounds' protective effectiveness (Blickenstaff et al., 1994).

  • Ozonation Study : Tekle-Röttering et al. (2016) investigated the reaction of anilines, including chloro derivatives, with ozone. This research is critical for understanding the environmental behavior and degradation of such compounds in water treatment processes (Tekle-Röttering et al., 2016).

Pharmaceutical and Medicinal Research

  • Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from 4-chloro-3-methylphenoxy, for their analgesic and anti-inflammatory activities. This study highlighted the potential medicinal applications of such derivatives (Dewangan et al., 2015).

Safety And Hazards

The safety information available indicates that “2-(2-Chloro-5-methylphenoxy)aniline” is an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSFYYBDZVSUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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